L-Arginine methyl ester dihydrochloride
Description
Overview of L-Arginine and its Biological Significance
L-Arginine is a semi-essential amino acid, meaning that while the body can produce it, supplementation is sometimes necessary to meet physiological demands, particularly in young individuals or during times of illness or stress. It is a fundamental component of proteins and plays a crucial role in a multitude of physiological processes.
One of the most significant roles of L-Arginine is as a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in numerous bodily functions. chemimpex.combiosynth.comnih.gov Nitric oxide is a potent vasodilator, meaning it helps to relax and widen blood vessels, thereby improving blood flow. chemimpex.combiosynth.com This function is vital for cardiovascular health. chemimpex.comnih.gov
Beyond its role in NO production, L-Arginine is involved in:
Immune function: It plays a role in the modulation of the immune system. chemimpex.comnih.gov
Wound healing: By promoting blood flow and serving as a building block for proteins like collagen, it aids in tissue repair. chemimpex.comchemimpex.com
Urea (B33335) cycle: It is a key intermediate in the urea cycle, the process by which the body removes toxic ammonia. nih.gov
Hormone secretion: It can stimulate the release of growth hormone and other substances in the body. biosynth.com
Creatine synthesis: It is a precursor to creatine, an important molecule for energy storage in muscle and brain tissue. nih.govmyskinrecipes.com
Derivatization of L-Arginine to L-Arginine Methyl Ester Dihydrochloride (B599025) for Research Applications
In biochemical research, the properties of naturally occurring molecules are often modified to make them more suitable for experimental conditions. L-Arginine is derivatized to L-Arginine methyl ester dihydrochloride for several key reasons:
Protection of the Carboxyl Group: The primary modification is the esterification of the carboxylic acid group of L-Arginine with a methyl group. This "protects" the carboxyl group, preventing it from participating in unwanted reactions. This is particularly important in processes like peptide synthesis , where researchers need to control the precise sequence of amino acid linkage. acs.orgsigmaaldrich.commerckmillipore.com By temporarily blocking the carboxyl group, the amino group is free to form a peptide bond with the next amino acid in the chain.
Enhanced Solubility and Stability: The dihydrochloride salt form of the methyl ester generally exhibits improved solubility in various solvents used in laboratory settings compared to the free base form of the amino acid. chemimpex.comnih.gov This enhanced solubility and stability facilitate its incorporation into different experimental assays and formulations. chemimpex.com
Use as a Research Tool: The modification allows for the creation of a molecule that can act as a substrate or a competitive inhibitor in enzymatic reactions, providing a tool to study enzyme kinetics and mechanisms. biosynth.comnih.gov For example, it can be used to study the activity of nitric oxide synthase (NOS) and other enzymes that utilize L-Arginine. biosynth.com
The synthesis of amino acid methyl esters, including L-Arginine methyl ester, can be achieved through methods such as esterification using methanol (B129727) in the presence of reagents like thionyl chloride or trimethylchlorosilane. researchgate.netgoogle.comnih.gov
Historical Context of this compound in Scientific Inquiry
The scientific journey of L-Arginine began with its discovery in 1895. nih.gov However, its classification as a non-essential amino acid for healthy adults initially led to it being overlooked in nutritional biochemistry. nih.gov It was the groundbreaking discovery of the L-Arginine-nitric oxide pathway that ignited significant interest in its physiological roles.
The use of L-Arginine derivatives, including its esters, in research gained prominence as scientists sought to unravel the complexities of peptide structure and enzyme function. Early applications of arginine esters were notable in the field of peptide synthesis . For instance, studies from the mid-20th century describe the use of arginine esters as intermediates in the synthesis of arginine-containing peptides, which was a challenging task due to the reactive guanido group of arginine.
While pinpointing the exact first synthesis of this compound is challenging from available literature, the general methods for creating amino acid esters have been established for many decades. The use of arginine derivatives like N(G)-nitro-L-arginine methyl ester (L-NAME) as inhibitors of nitric oxide synthase became widespread in the late 1980s and early 1990s, highlighting the utility of arginine esters in studying the then-newly discovered nitric oxide pathway. nih.govnih.gov These studies paved the way for the use of a variety of L-Arginine derivatives, including this compound, as tools to probe biological systems.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆N₄O₂·2HCl | biosynth.comchemimpex.com |
| Molecular Weight | 261.15 g/mol | biosynth.comnih.gov |
| Appearance | White to pale yellow crystalline powder | chemimpex.comwikipedia.org |
| Melting Point | ~190-192 °C (decomposes) | biosynth.comsigmaaldrich.com |
| Optical Rotation | [α]20/D +19.0 to +23.0° (c=2.5 in Methanol) | wikipedia.org |
| Solubility | Soluble in water | researchgate.net |
| CAS Number | 26340-89-6 | biosynth.comchemimpex.com |
Table 2: Selected Research Applications and Findings for L-Arginine Derivatives
| Research Area | Specific Derivative Used | Key Finding | Reference(s) |
| Nitric Oxide Synthase (NOS) Inhibition | N(G)-nitro-L-arginine methyl ester (L-NAME) | L-NAME acts as a competitive inhibitor of NOS, reducing the production of nitric oxide. It is often used to induce experimental hypertension in animal models to study the effects of NO deficiency. | nih.gov |
| Peptide Synthesis | L-Arginine methyl ester | Serves as an important intermediate in the synthesis of peptides, allowing for the controlled addition of an arginine residue to a growing peptide chain. | acs.orgsigmaaldrich.commerckmillipore.com |
| Enzyme Kinetics | N(G)-methyl-L-arginine | Functions as an alternate substrate and a mechanism-based inhibitor of nitric oxide synthase, allowing for detailed study of the enzyme's catalytic mechanism. | nih.gov |
| Cell Culture Studies | L-Arginine | In cultured human endometrial cells, L-arginine enhanced cell proliferation and reduced apoptosis, with effects mediated by both nitric oxide and polyamine synthesis. | |
| Vasodilation Studies | N(G)-nitro-L-arginine methyl ester (L-NAME) | Used to investigate the role of nitric oxide in vasodilation responses to various agents in conscious rats, demonstrating regional variations in sensitivity to NOS inhibition. | chemimpex.com |
Chemical Synthesis Pathways for this compound
The primary route to obtaining this compound involves the direct esterification of L-arginine. This transformation can be accomplished through several pathways, each with distinct advantages and limitations.
The esterification of L-arginine to its methyl ester is commonly achieved through Fischer-Speier esterification, which involves reacting the amino acid with methanol in the presence of an acid catalyst. nih.gov Traditional methods have employed protic acids such as gaseous hydrochloric acid or sulfuric acid to catalyze the reaction. cymitquimica.com These processes, however, can sometimes be hampered by harsh reaction conditions and challenges in product isolation. cymitquimica.com
Another well-established method utilizes thionyl chloride (SOCl₂) in methanol. cymitquimica.com In this system, thionyl chloride reacts with methanol to generate hydrochloric acid in situ, which then acts as the catalyst for the esterification. This approach is often favored for its efficiency and the production of a clean product, as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and can be easily removed.
More contemporary methods have focused on developing milder and more convenient procedures. One such method involves the use of trimethylchlorosilane (TMSCl) in methanol, which has gained traction due to its operational simplicity and good to excellent yields under mild, room temperature conditions. cymitquimica.com
A particularly effective and convenient method for the synthesis of amino acid methyl ester hydrochlorides, including that of L-arginine, employs a trimethylchlorosilane (TMSCl)/methanol system. cymitquimica.com This approach is advantageous due to its mild reaction conditions, straightforward workup, and high yields. cymitquimica.com The reaction proceeds by the slow addition of freshly distilled TMSCl to the amino acid in methanol, followed by stirring at room temperature. nih.gov The reaction's progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by concentrating the reaction mixture on a rotary evaporator. nih.gov
The general applicability of this method has been demonstrated across a range of amino acids, consistently producing good to excellent yields of the corresponding methyl ester hydrochlorides. cymitquimica.com
Table 1: Esterification of Various Amino Acids with Methanol in the Presence of TMSCl This interactive table provides data on the reaction time and yield for the synthesis of various amino acid methyl ester hydrochlorides using the TMSCl/methanol system. All products were isolated as hydrochloride salts.
| Entry | Substrate | Time (hr) | Yield (%) |
| 1 | Glycine | 12 | 98 |
| 2 | α-Alanine | 12 | 96 |
| 3 | L-Valine | 24 | 95 |
| 4 | L-Leucine | 24 | 98 |
| 5 | L-Isoleucine | 24 | 97 |
| 6 | L-Proline | 12 | 98 |
| 7 | L-Phenylalanine | 24 | 98 |
| 8 | L-Tryptophan | 12 | 95 |
| 9 | L-Aspartic acid | 24 | 90 |
| 10 | L-Glutamic acid | 24 | 92 |
| 11 | L-Arginine | 24 | 90 |
| 12 | L-Histidine | 24 | 88 |
| 13 | L-Serine | 12 | 96 |
| 14 | L-Threonine | 12 | 94 |
| 15 | L-Tyrosine | 24 | 85 |
Data sourced from a study on the convenient synthesis of amino acid methyl esters. cymitquimica.com
L-arginine methyl ester serves as a key intermediate in the synthesis of various derivatives, notably Nα-acyl arginine esters. These derivatives are often investigated for their surfactant and antimicrobial properties. The synthesis typically involves a two-step process: the initial esterification of L-arginine, followed by the acylation of the α-amino group with a long-chain acid chloride. monash.edu This acylation is frequently carried out using Schotten-Baumann reaction conditions. monash.edu
The Schotten-Baumann reaction provides a robust method for the acylation of the α-amino group of L-arginine esters. monash.edu This reaction is typically conducted in a two-phase system, consisting of an aqueous and an organic solvent. sigmaaldrich.com The crude L-arginine ester dihydrochloride is dissolved in water, and the pH of the solution is carefully adjusted and maintained between 5.5 and 7.0 using an aqueous base such as sodium hydroxide. monash.edu
The reaction temperature is generally kept low, between 10-15°C, while the corresponding acid chloride is added dropwise. monash.edu The base in the aqueous phase serves to neutralize the hydrochloric acid that is generated during the reaction, which drives the equilibrium towards the formation of the amide product. sigmaaldrich.com After the addition of the acid chloride is complete, the reaction mixture is typically stirred for an additional period to ensure completion. The final product can then be isolated through filtration or distillation. monash.edu The yields for Nα-acyl arginine esters synthesized under these conditions are reported to be good. monash.edu
Beyond simple acylation, the L-arginine methyl ester scaffold can be further modified to produce a variety of derivatives with specific functionalities. One such important derivative is Nα-Tosyl-L-arginine methyl ester hydrochloride.
The synthesis of Nα-p-Tosyl-L-arginine methyl ester hydrochloride can be achieved in a one-step process utilizing L-arginine and p-toluenesulfonyl chloride as the primary starting materials. The reaction is conducted in a solvent mixture containing alcohol.
In a typical procedure, L-arginine is reacted with a sodium hydroxide solution in a cooled flask equipped for mechanical stirring. A phase transfer catalyst, such as tetrabutylammonium bisulfate, is added along with water and methanol. Subsequently, p-toluenesulfonyl chloride is slowly introduced while maintaining a low temperature (below 0°C). The pH of the reaction is carefully controlled at approximately 9 by the continuous addition of a boric acid buffer solution.
Following the addition of the p-toluenesulfonyl chloride, the reaction temperature is raised to 15°C and the mixture is stirred for several hours until the reaction is deemed complete by TLC analysis. The workup involves washing with ether, followed by acidification of the aqueous phase with hydrochloric acid to a pH of 2, which precipitates a white solid. The product is then extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated to yield an oily liquid which solidifies upon refrigeration.
Synthesis of Modified Arginine Methyl Ester Derivatives
Nω-Nitro-L-arginine Methyl Ester Hydrochloride (L-NAME) Synthesis
Nω-Nitro-L-arginine methyl ester hydrochloride (L-NAME) is a significant derivative of L-arginine, widely used as a nitric oxide synthase (NOS) inhibitor in biomedical research. chemimpex.com Its synthesis from L-arginine is a two-step process involving esterification of the carboxylic acid group followed by nitration of the guanidino group.
A common method for the esterification of amino acids involves reaction with an alcohol, such as methanol, in the presence of a catalyst. One efficient method utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature, which facilitates the formation of the methyl ester hydrochloride in good to excellent yields. nih.gov In this reaction, TMSCl reacts with methanol to form HCl in situ, which catalyzes the esterification.
The subsequent step is the nitration of the ω-guanidino group of the L-arginine methyl ester. This is typically achieved using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under carefully controlled temperature conditions to prevent unwanted side reactions. The final product, L-NAME, is then isolated as the hydrochloride salt. cymitquimica.comsigmaaldrich.com The purity of the synthesized L-NAME is typically assessed by High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comthermofisher.com
Table 1: Physicochemical Properties of Nω-Nitro-L-arginine Methyl Ester Hydrochloride (L-NAME)
| Property | Value |
| Molecular Formula | C₇H₁₅N₅O₄·HCl |
| Molecular Weight | 269.69 g/mol |
| Appearance | White to off-white powder or crystal |
| Purity (HPLC) | >98.0% |
| Melting Point | ~132 °C |
| Solubility | Soluble in water (50 mg/mL) |
This table is based on data from multiple sources. cymitquimica.comsigmaaldrich.comsigmaaldrich.com
Synthesis of Arginine Methyl Ester Methacrylamide (AMME)
Arginine methyl ester methacrylamide (AMME) is a monomer that can be polymerized to create cationic polymers with potential applications in intracellular delivery systems. The synthesis of AMME involves the reaction of an active ester monomer, such as pentafluorophenyl methacrylate (PFMA), with L-arginine methyl ester hydrochloride (AME) iyte.edu.triyte.edu.tr.
The reaction is typically carried out in the presence of an excess of a non-nucleophilic base, like triethylamine (TEA), to neutralize the hydrochloride salt of the AME and to scavenge the acid produced during the reaction. The highly reactive pentafluorophenyl ester group of PFMA is susceptible to nucleophilic attack by the primary amine of L-arginine methyl ester, leading to the formation of a stable amide bond and yielding the AMME monomer. iyte.edu.tr The resulting polymer, poly(Arginine Methyl Ester Methacrylamide) (p(AMME)), is a highly cationic biosynthetic polymer. iyte.edu.tr
Synthesis of Thiazolidine-4-one Derivatives of Nitro-L-arginine Methyl Ester
New thiazolidine-4-one derivatives of nitro-L-arginine methyl ester have been synthesized and evaluated for their biological activities. nih.gov The synthesis is a multi-step process that begins with the formation of thiazolidine-propionic acid derivatives. These intermediates are then coupled with Nω-nitro-L-arginine methyl ester hydrochloride (NO₂-Arg-OMe) to yield the final products. nih.gov
The general synthetic route involves:
Reaction of ethyl 3-aminopropionate hydrochloride with various aromatic aldehydes to form Schiff bases.
Cyclocondensation of the Schiff bases with thioglycolic acid to yield the corresponding thiazolidine-propionic acid derivatives.
Activation of the carboxylic acid group of the thiazolidine derivatives, followed by coupling with the amino group of Nω-nitro-L-arginine methyl ester hydrochloride in the presence of a coupling agent.
This synthetic strategy allows for the introduction of a variety of substituents on the aromatic ring of the thiazolidine-4-one scaffold, enabling the investigation of structure-activity relationships. nih.govscispace.com
Table 2: Examples of Synthesized Thiazolidine-4-one Derivatives of Nitro-L-arginine Methyl Ester
| Compound ID | Aromatic Substituent (R) |
| 6a | H |
| 6b | 4-OH |
| 6c | 4-Cl |
| 6d | 4-Br |
| 6e | 4-F |
| 6f | 4-OCH₃ |
| 6g | 3-OCH₃ |
| 6h | 2-OCH₃ |
| 6i | 4-NO₂ |
| 6j | 2-NO₂ |
This table is adapted from research by Pânzariu et al. nih.gov
Advanced Purification Techniques for this compound and its Derivatives
The purification of this compound and its derivatives is essential to remove starting materials, by-products, and other impurities. Chromatographic techniques are the primary methods employed for achieving high levels of purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is widely employed for the purity assessment of this compound and its derivatives. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds.
In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as trifluoroacetic acid (TFA) or phosphate buffers to control pH and improve peak shape. researchgate.netagilent.com Detection is commonly performed using UV detectors, as the peptide bonds and aromatic groups in derivatives have UV absorbance, or through pre-column or post-column derivatization with fluorescent agents like ortho-phthaldialdehyde (OPA) to enhance sensitivity. nih.govresearchgate.net HPLC methods can be developed to separate the target compound from closely related impurities, including stereoisomers. chapman.edu
Table 3: Exemplary HPLC Conditions for Analysis of Arginine Derivatives
| Parameter | Condition |
| Column | Zorbax Eclipse-AAA (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 40 mM Phosphate buffer, pH 7.8 |
| Mobile Phase B | Acetonitrile/Methanol/Water (45/45/10 v/v/v) |
| Gradient | Gradient elution from 0% to 100% B |
| Flow Rate | 2.0 mL/min |
| Temperature | 40 °C |
| Detection | Fluorescence (Ex: 338 nm, Em: 455 nm) after OPA derivatization |
This table represents typical conditions and is adapted from methodologies for amino acid analysis. researchgate.netagilent.com
Medium-Pressure Liquid Chromatography (MPLC) for Purification
Medium-Pressure Liquid Chromatography (MPLC) is a preparative chromatographic technique that operates at lower pressures than HPLC but higher pressures than standard column chromatography. It serves as an efficient method for the purification of multigram to kilogram quantities of compounds, bridging the gap between laboratory-scale HPLC and industrial-scale chromatography.
For the purification of this compound and its derivatives, MPLC using normal-phase or reversed-phase silica gel is a suitable method. It allows for faster separations and better resolution compared to gravity-fed column chromatography, while being more cost-effective and scalable than preparative HPLC for larger quantities. The selection of the stationary and mobile phases follows the same principles as in HPLC, with method development often performed on TLC or analytical HPLC before scaling up to MPLC. While specific MPLC protocols for this compound are not extensively detailed in the literature, the technique is broadly applicable to the purification of polar, functionalized molecules like amino acid esters. teledyneisco.com
Characterization of Synthesized this compound and Derivatives
Following synthesis and purification, the chemical structure and identity of this compound and its derivatives must be unequivocally confirmed. A combination of spectroscopic techniques is typically employed for this purpose. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are fundamental for structural elucidation. ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton of the molecule. These techniques are used to confirm the presence of the methyl ester group, the integrity of the arginine backbone, and the successful addition of derivative moieties. nih.govresearchgate.net
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for polar and non-volatile molecules like amino acid derivatives, providing a precise mass-to-charge ratio (m/z) of the molecular ion. researchgate.netnih.gov
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups in the molecule. Characteristic absorption bands for N-H (amines and amides), C=O (ester and amide), and N-O (nitro group in L-NAME) vibrations can confirm the successful chemical transformations. nih.gov
Table 4: Summary of Spectroscopic Characterization Data for a Representative Derivative (Thiazolidine-propionyl-nitro-L-arginine methyl ester)
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to aromatic protons, thiazolidine ring protons, methyl ester protons (-OCH₃), and the arginine backbone protons. |
| ¹³C NMR | Resonances for carbonyl carbons (ester, amide), aromatic carbons, and aliphatic carbons of the thiazolidine and arginine structures. |
| Mass Spec (MS) | Molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the specific derivative. |
| IR (cm⁻¹) | Characteristic stretching vibrations for N-H (~3300), C=O (~1735 for ester, ~1650 for amide), and NO₂ (~1530, ~1350). |
This table is a generalized representation based on typical characterization data for such compounds. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.2ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;;/h5H,2-4,8H2,1H3,(H4,9,10,11);2*1H/t5-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYZOBNLCUAXLF-XRIGFGBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2577-94-8 (Parent) | |
| Record name | L-Arginine, methyl ester, hydrochloride (1:2) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026340896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90885343 | |
| Record name | L-Arginine, methyl ester, hydrochloride (1:2) | |
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Molecular Weight |
261.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26340-89-6 | |
| Record name | L-Arginine, methyl ester, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026340896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Arginine, methyl ester, hydrochloride (1:2) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Arginine, methyl ester, hydrochloride (1:2) | |
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| Record name | Methyl L-argininate dihydrochloride | |
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Synthesis and Purification Methodologies of L Arginine Methyl Ester Dihydrochloride
1 Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry)
The verification of the chemical structure and purity of L-Arginine methyl ester dihydrochloride (B599025) is accomplished through a suite of spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of the compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by mapping the hydrogen atoms within the molecule. For L-Arginine methyl ester dihydrochloride, the ¹H NMR spectrum provides characteristic signals corresponding to the different types of protons in its structure.
A study detailing the synthesis of amino acid methyl ester hydrochlorides reported the following chemical shifts for the L-Arginine methyl ester cation. The spectrum shows a triplet for the alpha-hydrogen, a singlet for the methyl ester protons, and multiplets for the methylene protons of the side chain.
| Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment |
| 4.14 | t (triplet) | 1H | α-CH |
| 3.78 | s (singlet) | 3H | -OCH₃ |
| 3.20 | m (multiplet) | 2H | δ-CH₂ |
| 1.95 | m (multiplet) | 2H | β-CH₂ |
| 1.67 | m (multiplet) | 2H | γ-CH₂ |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.
The reported ¹³C NMR data reveals signals for the carbonyl carbon of the ester, the guanidinium (B1211019) carbon, the alpha-carbon, the methyl ester carbon, and the three methylene carbons of the aliphatic side chain.
| Chemical Shift (δ) in ppm | Carbon Assignment |
| 170.5 | C=O (Ester) |
| 156.9 | C=N (Guanidinium) |
| 53.8 | α-CH |
| 52.6 | -OCH₃ |
| 40.4 | δ-CH₂ |
| 27.0 | β-CH₂ |
| 23.9 | γ-CH₂ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. Key vibrational modes include:
N-H stretching: The primary and secondary amine and guanidinium groups will exhibit stretching vibrations, typically in the region of 3100-3400 cm⁻¹.
C-H stretching: Absorptions from the aliphatic C-H bonds in the methylene and methyl groups are expected around 2850-3000 cm⁻¹.
C=O stretching: A strong absorption band characteristic of the ester carbonyl group is typically observed in the range of 1735-1750 cm⁻¹.
C=N stretching: The guanidinium group will show a characteristic C=N stretching vibration.
C-O stretching: The C-O single bond of the ester group will have a stretching band, usually found between 1000-1300 cm⁻¹.
Gas-phase infrared spectroscopy studies on the protonated arginine methyl ester cation have been conducted to investigate its structure, providing further insight into the vibrational characteristics of the molecule sci-hub.se.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a common technique used. The analysis typically shows the mass of the protonated molecular ion [M+H]⁺.
The calculated exact mass for the L-Arginine methyl ester cation (C₇H₁₇N₄O₂⁺) is 189.13515 Da. Experimental findings using ESI-MS have confirmed this, with a found m/z value of 189.1 for the [M+H]⁺ ion.
Biochemical and Cellular Mechanisms of L Arginine Methyl Ester Dihydrochloride
Role as a Precursor in Nitric Oxide (NO) Synthesis
The compound serves as a precursor in the synthesis of nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. abcam.comresearchgate.net The L-arginine-NO pathway is a fundamental signaling mechanism in the cardiovascular and nervous systems. researchgate.netnih.gov
L-Arginine methyl ester dihydrochloride (B599025) functions as a substrate for nitric oxide synthase (NOS), the enzyme responsible for producing NO. biosynth.com NOS enzymes convert L-arginine into NO and L-citrulline. youtube.com There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). researchgate.net As a derivative of L-arginine, the methyl ester form can be utilized by these enzymes for NO production. biosynth.com It is important to distinguish L-Arginine methyl ester from its modified form, N(G)-nitro-L-arginine methyl ester (L-NAME), which is widely used as an inhibitor of NOS. researchgate.netnih.govmedchemexpress.com L-NAME itself is a weak inhibitor and acts as a prodrug, requiring hydrolysis to N(G)-nitro-L-arginine (L-NOARG) to exert its potent inhibitory effects on the enzyme. nih.govnih.gov
The nitric oxide synthesized from precursors like L-arginine methyl ester plays a direct role in modulating the levels of cyclic guanosine (B1672433) monophosphate (cGMP). biosynth.com NO activates the enzyme soluble guanylyl cyclase (sGC). researchgate.netmdpi.com This activation leads to the conversion of guanosine triphosphate (GTP) into cGMP. mdpi.com The entire cascade is often referred to as the L-arginine/NO/cGMP pathway. nih.govnih.govresearchgate.net Elevated levels of cGMP then trigger downstream cellular responses, such as the relaxation of smooth muscle cells, which is fundamental to processes like vasodilation. youtube.com Studies have demonstrated that L-Arginine methyl ester dihydrochloride can increase the production of cGMP in mammalian cells. biosynth.com
Enzyme Inhibition and Modulation
Beyond its role in NO synthesis, this compound also functions as a modulator of specific enzyme classes, most notably serine proteases.
The compound has been shown to inhibit serine proteases. biosynth.com This class of enzymes, which includes trypsin, chymotrypsin (B1334515), and thrombin, is characterized by a serine residue in the active site and is involved in a wide range of physiological processes from digestion to blood coagulation. nih.govsigmaaldrich.com
The inhibitory action of arginine and its derivatives on serine proteases stems from the interaction of the guanidinium (B1211019) group of arginine with the enzyme's active site. researchgate.net L-Arginine methyl ester can bind to the active site of serine proteases, preventing them from breaking down their target protein substrates. biosynth.com This binding occurs because many serine proteases have a substrate-binding pocket that specifically recognizes and accommodates the arginine side chain. researchgate.net
Research has demonstrated the inhibitory effects of arginine esters on several key serine proteases:
Thrombin: Arginine esters, particularly N alpha-(arylsulfonyl)-L-arginine esters, have been synthesized and tested as inhibitors of thrombin's clotting activity. nih.gov These inhibitors are known to be hydrolyzed by thrombin, but at a slower rate than other substrates. nih.gov
Trypsin: Trypsin is another serine protease whose activity is inhibited by arginine esters. nih.govnih.gov
Kallikreins: These enzymes are part of a system that plays a role in inflammation and blood pressure regulation. psu.edu The activity of plasma kallikrein can be affected by arginine esters. nih.govpsu.edu
Chymotrypsin: While chymotrypsin typically cleaves after aromatic amino acids, the broader class of serine proteases to which it belongs is a target for arginine-based inhibitors. nih.govsigmaaldrich.com
The inhibitory potency of these esters can be influenced by the specific chemical structure of the ester group. nih.gov
Inhibition of Anaphase-Promoting Complex
While direct studies on this compound are limited in this context, extensive research has been conducted on a closely related analog, N-p-Tosyl-L-arginine methyl ester (TAME). TAME has been identified as a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a critical E3 ubiquitin ligase that regulates the progression of mitosis. nih.govcaymanchem.comnih.gov The APC/C's primary function is to tag specific cell cycle proteins, such as securin and mitotic cyclins, for degradation, thereby enabling the transition from metaphase to anaphase. medchemexpress.comyoutube.com
TAME inhibits the APC/C by binding to the complex and preventing its activation by its co-activators, Cdc20 and Cdh1. nih.govtargetmol.comfocusbiomolecules.com This action results in a mitotic arrest in metaphase without causing spindle damage. nih.gov In-silico studies have investigated the specifics of this interaction, suggesting that TAME has a higher binding affinity for the APC3 subunit compared to the APC8 subunit. nih.gov The binding is thought to mimic the isoleucine-arginine (IR) tail of the co-activators, competitively inhibiting their function. nih.gov This inhibition stabilizes crucial proteins like Cyclin B1 by halting their ubiquitination, a key step for mitotic exit. targetmol.com
Nitric Oxide Synthase Inhibition by Analogs (e.g., L-NAME)
The most widely studied analog of L-Arginine methyl ester is Nω-nitro-L-arginine methyl ester (L-NAME). L-NAME is a non-selective inhibitor of all three isoforms of Nitric Oxide Synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). selleckchem.com It functions as a prodrug, requiring hydrolysis to its active form, Nω-nitro-L-arginine (L-NOARG), to exert its full inhibitory effect. nih.gov This bioactivation occurs at a moderate rate in physiological buffers but is significantly accelerated in tissues like blood. nih.gov The inhibition of NOS enzymes prevents the synthesis of nitric oxide (NO), a critical signaling molecule, from its substrate, L-arginine. mdpi.com
L-NAME is a potent inhibitor of endothelial Nitric Oxide Synthase (eNOS). nih.gov The inhibition mechanism is competitive with the substrate L-arginine. ahajournals.org Studies involving L-NAME's active metabolite, L-NNA, show that its binding to eNOS is a time-dependent process characterized by a relatively slow reversal. nih.gov This results in a sustained reduction of eNOS activity and, consequently, NO production in the vascular endothelium.
L-NAME effectively inhibits neuronal Nitric Oxide Synthase (nNOS). selleckchem.comnih.gov Similar to its effect on eNOS, the inhibition of nNOS by the active metabolite L-NNA is a time-dependent process with slow reversibility. nih.gov Systemic administration of L-NAME has been shown to cause a significant, dose-dependent reduction in brain NOS activity. nih.govahajournals.orgjohnshopkins.edu This inhibition can be long-lasting, with effects still present 96 hours after a single injection in some studies. umn.edu
Compared to its potent inhibition of eNOS and nNOS, L-NAME is a significantly weaker inhibitor of inducible Nitric Oxide Synthase (iNOS). selleckchem.comabcam.com The interaction of its metabolite, L-NNA, with iNOS is described as immediate and rapidly reversible, contrasting sharply with the slow-reversal kinetics observed with the other isoforms. nih.gov While some research shows L-NAME can block iNOS expression under specific inflammatory conditions nih.gov, other studies suggest that long-term L-NAME treatment can lead to a paradoxical feedback activation, resulting in increased iNOS expression and activity. researchgate.netmdpi.com
The inhibition of NOS by L-NAME is consistently shown to be both dose- and time-dependent. nih.govjohnshopkins.eduumn.edu Studies in various animal models have demonstrated that escalating doses of L-NAME lead to progressively greater inhibition of NOS activity. nih.govahajournals.org For instance, a dose of 20 mg/kg was found to produce over 70% enzyme inhibition in the brain across several species. nih.govjohnshopkins.edu The temporal nature of the inhibition is linked to both the time required for L-NAME to diffuse into the cytosol and its necessary hydrolysis into the active inhibitor, L-NOARG. nih.govahajournals.org A stable level of inhibition is typically reached within hours and can persist for an extended period. nih.govahajournals.orgjohnshopkins.edu
Molecular Interactions and Binding Affinities
The molecular interactions of L-Arginine methyl ester and its analogs are not limited to their primary targets. The binding affinities for these targets, as well as off-target interactions, have been quantified in various studies.
For the analog L-NAME, binding affinities for the different NOS isoforms have been determined, highlighting its preference for nNOS and eNOS over iNOS.
Table 1: Inhibition Constants of L-NAME for NOS Isoforms
| NOS Isoform | Ki Value | pIC50 Value | Source(s) |
|---|---|---|---|
| nNOS (bovine) | 15 nM | 5.7 | selleckchem.comabcam.com |
| eNOS (human) | 39 nM | 5.6 | selleckchem.comabcam.com |
Beyond NOS, research has revealed that alkyl esters of L-arginine, a class that includes L-Arginine methyl ester and L-NAME, can function as competitive antagonists at muscarinic receptors. ahajournals.orgahajournals.org Radioligand binding studies showed that L-NAME competes for binding with affinities (Ki) ranging from 68 µM in endothelium to 317 µM in the whole aorta. ahajournals.org This interaction is specific to arginine compounds with a modified carboxyl group, as analogs without this ester modification did not compete for muscarinic receptor binding. ahajournals.org
In the context of APC/C inhibition, computational docking studies with the analog TAME estimated a binding free energy of -22.25 ± 1.12 kcal/mol for the APC3-TAME complex, with a binding affinity of approximately -7.3 kcal/mol. nih.gov The analysis indicated that van der Waals forces were the primary contributors to this favorable binding interaction. nih.gov
Table 2: List of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| Nω-nitro-L-arginine methyl ester | L-NAME |
| Nω-nitro-L-arginine | L-NNA, L-NOARG |
| N-p-Tosyl-L-arginine methyl ester | TAME |
| Cell division cycle 20 | Cdc20 |
| Cadherin-1 | Cdh1 |
| Nitric Oxide | NO |
| Endothelial Nitric Oxide Synthase | eNOS |
| Neuronal Nitric Oxide Synthase | nNOS |
Interaction with Opioid Receptors
The interaction of this compound with opioid receptors is primarily understood through its role as a precursor to nitric oxide (NO). The L-arginine/nitric oxide (NO) pathway is a significant modulator of opioid signaling and dependence. nih.gov While direct binding studies on this compound are not extensively detailed in the available literature, the actions of its parent compound, L-arginine, and its analogue, NG-nitro-L-arginine methyl ester (L-NAME), provide substantial insight into its mechanistic functions.
The endogenous opioid system, which regulates pain, involves neuropeptides like enkephalins that act on opioid receptors. nih.gov The effects of these endogenous peptides are typically short-lived due to rapid enzymatic degradation. nih.gov The L-arginine/NO pathway can influence the actions of opioid agonists like morphine. For instance, L-arginine has been shown to reverse certain effects of morphine, such as decreased gut motility, which is mediated by µ-opioid receptors. wikipedia.org This suggests that the availability of L-arginine, and by extension its esters, can modulate the physiological responses to opioid receptor activation.
Furthermore, research using L-NAME, a nitric oxide synthase (NOS) inhibitor, has demonstrated a synergistic antinociceptive (pain-relieving) interaction with morphine when administered through various routes. nih.gov This indicates that the inhibition of NO production can enhance the analgesic effects of opioids. The modulation of opioid dependence by the L-arginine/NO pathway appears to be functionally linked to other receptor systems, including the alpha-2 adrenergic system. nih.gov
Alpha-2 Adrenergic Agonist Activity
The biochemical activity of this compound is also linked to the alpha-2 adrenergic system, again primarily through its role in the nitric oxide pathway. Alpha-2 adrenergic receptors are G protein-coupled receptors that respond to catecholamines like norepinephrine (B1679862) and epinephrine. wikipedia.org Agonists of these receptors are utilized in clinical settings for sedation, analgesia, and in the treatment of opiate dependence. wikipedia.orgdrugbank.com
A functional link between the alpha-2 adrenergic and the L-arginine/NO pathways has been established in the context of morphine dependence. nih.gov Studies have shown that the effects of the alpha-2 adrenergic agonist, clonidine (B47849), on the signs of morphine dependence can be altered by the administration of L-arginine or the NOS inhibitor L-NAME. nih.gov Specifically, L-arginine was found to potentiate the attenuating effect of clonidine on the expression of withdrawal symptoms at certain concentrations. nih.gov Conversely, the effects of the alpha-2 antagonist yohimbine (B192690) were attenuated by L-NAME. nih.gov This suggests a complex interplay where the NO pathway, influenced by the availability of L-arginine precursors, can modulate the sympatholytic effects of alpha-2 adrenergic agents.
The activation of alpha-2 adrenoceptors leads to an inhibition of adenylyl cyclase, which in turn reduces cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to various physiological effects including the inhibition of norepinephrine release. wikipedia.org The interaction between this signaling cascade and the NO pathway underscores a potential mechanism through which this compound could indirectly influence adrenergic signaling.
Host-Guest Interactions
The supramolecular chemistry of L-Arginine methyl ester involves significant host-guest interactions, which have been explored through theoretical studies. These interactions are of interest for molecular recognition and the development of synthetic receptors. researchgate.net Cyclophanes, which are macrocyclic compounds with hydrophobic cavities, have been investigated as potential hosts for arginine derivatives. unison.mxasianpubs.org
Theoretical calculations using density functional theory (DFT) have been performed to understand the interactions between arginine methyl ester and specifically designed cyclophanes. researchgate.netunison.mxasianpubs.org In one such study, a cyclophane with four pendant hexyl chains was modeled as a host for arginine methyl ester. The study revealed that the guanidinium group of the arginine derivative plays a crucial role in the stability of the resulting complex. unison.mxasianpubs.org Interestingly, the calculations showed that when the guanidinium group does not participate directly in hydrogen bonding or supramolecular interactions with the cyclophane ring, the dissociation energies tend to be higher. unison.mxasianpubs.org
Another theoretical investigation focused on a cyclophane receptor with pendant carboxylate groups, examining its interaction with arginine methyl ester in both neutral and charged states. researchgate.net The computations found that the most stable configuration involved a cationic arginine methyl ester interacting with the deprotonated carboxylate groups of the cyclophane host. researchgate.net This highlights the importance of electrostatic interactions in the molecular recognition process.
| Host Molecule | Guest Molecule | Key Findings | Computational Method | Reference |
|---|---|---|---|---|
| Cyclophane with four pendant hexyl chains | Arginine methyl ester (neutral) | Complexes are more stable when the guanidinium group does not participate in direct H-bonding with the cyclophane ring. | DFT (B3LYP/6-31G*) | unison.mxasianpubs.org |
| Cyclophane with pendant carboxylate groups | Arginine methyl ester (cationic) | The most stable configuration involves the cationic guest interacting with the deprotonated carboxylate groups of the host. | DFT | researchgate.net |
Hydrogen Bonding in Crystal Structures
The molecule possesses several functional groups capable of participating in hydrogen bonding: the primary amine group (α-amino), the guanidinium group, and the methyl ester group. The dihydrochloride form indicates that the basic nitrogen centers are protonated, enhancing their capacity as hydrogen bond donors.
According to computational data from PubChem, a single molecule of L-Arginine methyl ester (in its hydrochloride form) has the potential to act as a donor in five hydrogen bonds and as an acceptor in four hydrogen bonds. nih.gov
Hydrogen Bond Donors: The primary sources of hydrogen bond donation are the protonated α-amino group (-NH3+) and the guanidinium group (-C(NH2)2+). These groups can donate protons to electronegative atoms like oxygen and chlorine (from the chloride counter-ions).
Hydrogen Bond Acceptors: The carbonyl oxygen of the methyl ester group (C=O) is a primary hydrogen bond acceptor. The nitrogen atoms of the guanidinium group can also act as acceptors, although their protonation reduces this capacity. The chloride ions present in the crystal lattice are strong hydrogen bond acceptors.
| Property | Value | Contributing Functional Groups | Reference |
|---|---|---|---|
| Hydrogen Bond Donor Count | 5 | Protonated α-amino group, Guanidinium group | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | Carbonyl oxygen (ester), Guanidinium nitrogens, Chloride ions | nih.gov |
Cellular and Molecular Transport, Uptake, and Metabolism
Cellular Uptake Mechanisms of L-Arginine Methyl Ester Dihydrochloride (B599025) and Derivatives
The entry of L-Arginine methyl ester dihydrochloride and related arginine-rich molecules into the cell is a complex process that can involve specific protein transporters as well as broader endocytic pathways.
While direct transport of L-Arginine methyl ester via specific amino acid transporters is not extensively documented, the behavior of related amino acids provides a strong indication of potential pathways. Key transporters in amino acid flux, particularly in rapidly proliferating cells, are the Alanine, Serine, Cysteine Transporter 2 (ASCT2 or SLC1A5) and the L-Type Amino Acid Transporter 1 (LAT1 or SLC7A5). nih.govnih.gov These transporters often work in a coordinated fashion. nih.gov
ASCT2 functions as a sodium-dependent exchanger for small neutral amino acids like glutamine, alanine, and serine. nih.gov LAT1, on the other hand, is a sodium-independent antiporter that facilitates the uptake of large neutral amino acids, such as leucine, in exchange for an intracellular amino acid, often glutamine. nih.gov A proposed model suggests that ASCT2 imports glutamine, which then serves as the efflux substrate for LAT1 to import essential amino acids like leucine, thereby stimulating crucial cellular growth pathways like mTORC1. nih.govnih.gov
| Transporter | Function | Potential Role in L-Arginine Methyl Ester Uptake |
| ASCT2 (SLC1A5) | Na+-dependent exchanger of small neutral amino acids (e.g., Glutamine). nih.gov | May be involved due to the altered charge from esterification. |
| LAT1 (SLC7A5) | Na+-independent antiporter of large neutral amino acids (e.g., Leucine). nih.gov | Could potentially transport L-Arginine methyl ester in exchange for other amino acids. nih.gov |
| CATs (Cationic Amino Acid Transporters) | Primary transporters for the positively charged L-arginine. nih.gov | The ester group may alter recognition by these transporters. |
A significant mechanism for the uptake of arginine-rich molecules, including cell-penetrating peptides composed of multiple arginine residues, is macropinocytosis. nih.gov This process involves the non-specific engulfment of extracellular fluid and solutes into large vesicles called macropinosomes. nih.gov The uptake of arginine-rich peptides has been shown to induce significant rearrangement of the actin cytoskeleton, a key step in the formation of these macropinosomes. nih.gov This form of endocytosis is distinct from other pathways like clathrin-mediated or caveolin-mediated endocytosis. nih.gov
Studies have demonstrated that the internalization of these arginine-rich peptides can be inhibited by compounds that disrupt macropinocytosis and actin polymerization, providing strong evidence for this uptake route. nih.gov The efficiency of this process can also depend on the length of the oligoarginine chain. As a monomeric arginine derivative, L-Arginine methyl ester itself is less likely to induce macropinocytosis, but this mechanism is highly relevant for understanding the cellular entry of larger molecules and delivery systems rich in arginine residues.
The guanidinium (B1211019) group of arginine is a key determinant in its interaction with the cell surface and subsequent uptake. This group is protonated and carries a positive charge over a wide pH range. This positive charge facilitates electrostatic interactions with negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans and phospholipids.
This interaction is believed to be a critical initiating step for endocytic uptake. nih.gov The binding of multiple guanidinium groups, as found in arginine-rich peptides, to the cell surface can trigger signaling cascades that lead to membrane invagination and vesicle formation, including macropinocytosis. nih.gov Therefore, the inherent positive charge of the guanidyl group in L-Arginine methyl ester is crucial for its initial association with the cell membrane, a prerequisite for any form of cellular uptake.
Intracellular Processing and Fate
Once inside the cell, L-Arginine methyl ester is subject to enzymatic modification to release the native L-arginine.
L-Arginine methyl ester is a prodrug form of L-arginine. The ester bond is susceptible to hydrolysis by intracellular esterases, enzymes that are ubiquitous in cells. This enzymatic action cleaves the methyl group, converting L-Arginine methyl ester back into L-arginine and releasing methanol (B129727) as a byproduct. nih.govnih.gov
A well-studied analogue, N(G)-nitro-L-arginine methyl ester (L-NAME), demonstrates this principle clearly. L-NAME itself is a weak inhibitor of nitric oxide synthase (NOS), but upon entering cells, it is rapidly hydrolyzed by esterases to N(G)-nitro-L-arginine (L-NOARG), which is a potent NOS inhibitor. nih.govnih.gov This bioactivation is crucial for its pharmacological activity. nih.govnih.gov Similarly, L-Arginine methyl ester is designed to increase the cell permeability of arginine, and its conversion to L-arginine within the cell is a critical step for it to become metabolically active. nih.gov Studies with L-arginine ethyl ester have shown that it can passively diffuse into cells and is then converted to free L-arginine by cellular esterases. nih.gov
Metabolic Pathways Involving this compound
Following its intracellular hydrolysis to L-arginine, the molecule enters the extensive metabolic network of this semi-essential amino acid. The primary metabolic fates of L-arginine are governed by two major enzyme families: nitric oxide synthases (NOS) and arginases. nih.govkent.ac.uk
Nitric Oxide (NO) Synthesis: L-arginine is the substrate for nitric oxide synthases (NOS), which catalyze its conversion to nitric oxide (NO) and L-citrulline. kent.ac.uk NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. mdpi.com There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).
Urea (B33335) Cycle and Polyamines/Proline Synthesis: Arginase enzymes hydrolyze L-arginine to produce urea and L-ornithine. nih.govulisboa.pt This reaction is a key component of the urea cycle in the liver for the disposal of excess nitrogen. L-ornithine, in turn, is a precursor for the synthesis of polyamines (such as putrescine, spermidine (B129725), and spermine), which are essential for cell proliferation, and proline, an amino acid important for collagen structure.
Creatine Synthesis: L-arginine is also a precursor in the synthesis of creatine, a high-energy molecule crucial for energy buffering in muscle and brain tissue. wikipedia.org The first step involves the transfer of a guanidino group from arginine to glycine, forming guanidinoacetate. wikipedia.org
The entry of L-Arginine methyl ester into these pathways is entirely dependent on its prior hydrolysis to L-arginine.
| Metabolic Pathway | Key Enzyme(s) | Products | Significance |
| Nitric Oxide Synthesis | Nitric Oxide Synthases (NOS) | Nitric Oxide (NO), L-Citrulline | Cell signaling, vasodilation. kent.ac.uk |
| Urea Cycle | Arginase | Urea, L-Ornithine | Nitrogen disposal, synthesis of polyamines and proline. nih.gov |
| Creatine Synthesis | Arginine:glycine amidinotransferase (AGAT) | Guanidinoacetate (precursor to Creatine) | Energy metabolism in muscle and brain. wikipedia.org |
Involvement in L-Arginine/NO Pathway Regulation
The intracellular release of L-arginine from this compound directly impacts the L-arginine/nitric oxide (NO) pathway. L-arginine is the sole substrate for nitric oxide synthase (NOS) enzymes, which catalyze the production of nitric oxide (NO) and L-citrulline. wikipedia.org NO is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.
By increasing the intracellular pool of L-arginine, this compound can effectively enhance the rate of NO synthesis, provided that the NOS enzymes are not saturated with the substrate. This is particularly relevant in conditions where L-arginine availability may be a limiting factor for NO production. The administration of L-arginine has been shown to improve the recovery of cardiac function after ischemia, a benefit attributed to the enhanced endothelial production of NO. nih.gov Conversely, inhibitors of NOS, such as Nω-nitro-L-arginine methyl ester (L-NAME), which is also an L-arginine analog, block the production of NO and are used experimentally to study the physiological roles of this pathway. nih.govahajournals.orgnih.gov It is crucial to distinguish L-Arginine methyl ester from L-NAME, as the former serves as a precursor for NO synthesis while the latter is an inhibitor. nih.govnih.gov
The regulation of the L-arginine/NO pathway is complex, involving the expression and activity of NOS isoforms and the transport of L-arginine into the cell. The increased availability of intracellular L-arginine from its methyl ester form can, therefore, play a significant role in modulating the downstream effects of NO signaling.
Table 1: Experimental Observations on L-Arginine and its Analogs in the NO Pathway
| Compound | Experimental System | Observed Effect | Reference |
|---|---|---|---|
| L-Arginine | Isolated blood-perfused neonatal lamb hearts | Significantly better recovery of left ventricular systolic and diastolic function, coronary blood flow, and endothelial function after ischemia. | nih.gov |
| Nω-nitro-L-arginine methyl ester (L-NAME) | Isolated blood-perfused neonatal lamb hearts | Significantly poorer recovery in left ventricular function, coronary blood flow, and endothelial function compared to control. | nih.gov |
| L-NAME + L-Arginine | Isolated blood-perfused neonatal lamb hearts | Reversal of the negative effects of L-NAME, with recovery equal to control values. | nih.gov |
| L-Arginine | Rat model of ischemia/reperfusion injury | Reduced leukocyte adherence, decreased levels of free radicals and malondialdehyde, and inhibited endotoxin (B1171834) release. | nih.gov |
| L-NAME | Rat model of ischemia/reperfusion injury | Reduced serum NO and tissue free radical levels. | nih.gov |
Influence on Polyamine Biosynthesis
The metabolism of L-arginine is a critical branch point that also leads to the synthesis of polyamines, which are small, positively charged molecules essential for cell growth, proliferation, and differentiation. The enzymatic hydrolysis of this compound to L-arginine provides the necessary precursor for this pathway.
The first step in this metabolic route is the conversion of L-arginine to L-ornithine and urea by the enzyme arginase. L-ornithine is then decarboxylated by ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine synthesis, to produce putrescine. Putrescine is the precursor for the higher polyamines, spermidine and spermine.
Studies have shown that supplementation with L-arginine can influence the activity of ODC and the subsequent production of polyamines. High concentrations of L-arginine have been observed to decrease ODC activity in Caco-2 cells, suggesting a regulatory feedback mechanism. nih.gov This indicates that the intracellular concentration of L-arginine, which can be modulated by this compound, plays a crucial role in regulating the biosynthesis of these vital cellular components. The balance between the NO and polyamine pathways is tightly controlled, as both arginase and NOS compete for the same substrate, L-arginine.
Table 2: Key Enzymes in L-Arginine Metabolism Leading to Polyamine Synthesis
| Enzyme | Substrate | Product(s) | Role in Pathway |
|---|---|---|---|
| Arginase | L-Arginine | L-Ornithine, Urea | First step in the conversion of L-arginine to polyamines. |
| Ornithine Decarboxylase (ODC) | L-Ornithine | Putrescine, CO2 | Rate-limiting enzyme in polyamine biosynthesis. |
| Spermidine Synthase | Putrescine, Decarboxylated S-adenosylmethionine | Spermidine, 5'-Methylthioadenosine | Synthesis of the polyamine spermidine. |
| Spermine Synthase | Spermidine, Decarboxylated S-adenosylmethionine | Spermine, 5'-Methylthioadenosine | Synthesis of the polyamine spermine. |
Regulation of L-Arginine-L Metabolism impacting Proline Synthesis
The metabolic fate of L-arginine, and by extension this compound, is also interconnected with the synthesis of the amino acid L-proline. The pathways linking arginine and proline are bidirectional and depend on the specific cell type and its metabolic state. ahajournals.orgwikipedia.org
Following the conversion of L-arginine to L-ornithine by arginase, L-ornithine can be further metabolized to proline. This occurs via the action of ornithine aminotransferase (OAT), which converts L-ornithine to glutamate-γ-semialdehyde. This intermediate then spontaneously cyclizes to form Δ1-pyrroline-5-carboxylate (P5C), which is subsequently reduced to L-proline by the enzyme pyrroline-5-carboxylate reductase (P5CR).
Therefore, by increasing the intracellular availability of L-arginine, this compound can potentially fuel the synthesis of L-proline. This metabolic link is significant as proline is not only a component of proteins but also plays a role in cellular stress responses and collagen synthesis. Research in plants has shown that exogenous application of L-arginine can lead to an increase in proline levels. researchgate.net In neonatal mammals, proline has been identified as a major dietary precursor for arginine synthesis, highlighting the close metabolic relationship between these two amino acids. nih.gov The regulation of these interconnected pathways is crucial for maintaining cellular homeostasis and function.
Table 3: Interconnection of L-Arginine and L-Proline Metabolism
| Metabolite | Precursor(s) | Key Enzyme(s) | Metabolic Significance |
|---|---|---|---|
| L-Ornithine | L-Arginine | Arginase | Branch point for polyamine and proline synthesis. |
| Glutamate-γ-semialdehyde / Δ1-pyrroline-5-carboxylate (P5C) | L-Ornithine | Ornithine aminotransferase (OAT) | Intermediate in the conversion of ornithine to proline. |
| L-Proline | Δ1-pyrroline-5-carboxylate (P5C) | Pyrroline-5-carboxylate reductase (P5CR) | Protein synthesis, stress response, collagen formation. |
| L-Arginine | L-Proline | A multi-step pathway involving OAT and enzymes of the urea cycle. | Demonstrates the bidirectional nature of the metabolic link. |
Advanced Research Applications and Methodologies
Use in Cell Culture Media and Drug Development
The unique properties of L-Arginine methyl ester dihydrochloride (B599025) make it a valuable component in both cell culture and pharmaceutical research. It is employed in specialized cell culture media and is explored in drug formulation for its potential to improve the delivery of therapeutic agents. chemimpex.comchemimpex.com Its high solubility and stability are advantageous for creating various formulations. chemimpex.com
In drug development, the compound serves as a precursor in the synthesis of pharmaceuticals, particularly those aimed at cardiovascular and metabolic conditions. chemimpex.com Researchers are investigating its role in enhancing the bioavailability and efficacy of therapeutic agents. chemimpex.com For instance, derivatives like long-carbon-chain cationic arginine esters have been synthesized and evaluated for their potential as effective and toxicologically harmless preservatives. nih.gov
| Application Area | Specific Use of L-Arginine Methyl Ester Dihydrochloride | Research Focus |
| Cell Culture | Component in cell culture media. chemimpex.com | Supporting cellular growth and function for in vitro studies. |
| Drug Development | Precursor in pharmaceutical synthesis. chemimpex.com | Targeting cardiovascular and metabolic disorders. chemimpex.com |
| Enhancing drug delivery and formulation. chemimpex.com | Improving efficacy and bioavailability of therapeutic agents. chemimpex.com |
Application in Biochemical Assays
This compound is frequently used as a reagent in a variety of biochemical assays. medchemexpress.compubcompare.aibiosynth.com It serves as a substrate for nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide from L-arginine. biosynth.com This makes it fundamental in studies related to vascular health and other nitric oxide-dependent processes. chemimpex.com
The compound and its derivatives are instrumental in assessing the activity of specific enzymes. medchemexpress.com For example, a fluorescently labeled derivative, L-Arginine 7-amido-4-methylcoumarin dihydrochloride, is used as a sensitive substrate to detect the activity of cathepsin H. medchemexpress.com Furthermore, this compound has been shown to inhibit serine proteases by binding to their active sites, preventing the breakdown of proteins. biosynth.com
Its role in studying protein interactions is particularly notable in the context of protein aggregation. Research has utilized techniques like stopped-flow fluorescence spectroscopy and isothermal titration calorimetry to examine the direct interactions between L-arginine methyl ester and proteins such as lysozyme. nih.gov These studies provide insight into the molecular mechanisms by which it can inhibit the formation of protein aggregates. nih.gov
| Assay Type | Role of this compound / Derivative | Enzyme/Protein Studied | Key Finding |
| Enzyme Activity | Fluorescent Substrate | Cathepsin H | Enables highly sensitive detection of enzyme activity. medchemexpress.com |
| Enzyme Inhibition | Inhibitor | Serine Proteases | Binds to the active site, preventing protein degradation. biosynth.com |
| Protein Interaction | Binding Agent | Lysozyme | Interacts directly to inhibit protein aggregation. nih.gov |
Research on Protein Interactions
The interaction of L-Arginine methyl ester with proteins is a significant area of research, particularly concerning its ability to prevent protein aggregation. nih.gov Studies have revealed that its interactions with the protein lysozyme are much stronger than those of L-arginine itself and are comparable to the effects of guanidine hydrochloride. nih.gov
The primary binding forces are identified as hydrogen bonding and cation-π interactions originating from the guanidinium (B1211019) group. nih.gov Interestingly, L-arginine methyl ester forms linear molecular clusters in solution, where guanidinium groups stack upon each other. nih.gov Research suggests a dual mechanism for its anti-aggregation effect:
Direct Interaction : The monomeric (single molecule) form of the compound interacts directly with the protein surface. nih.gov
Crowding Effect : The clustered forms create a barrier that physically hinders protein-protein interactions, which are necessary for aggregation. nih.govresearchgate.net
The interplay between these two effects contributes to its effectiveness in stabilizing proteins and preventing aggregation. nih.gov
Investigating Cellular Signaling Pathways
This compound is a key molecule for probing cellular signaling cascades due to its role as a direct precursor to nitric oxide.
L-Arginine methyl ester is a substrate for nitric oxide synthase (NOS), initiating the critical L-arginine-NO-cGMP-PKG signaling pathway. biosynth.comnih.gov This cascade is fundamental to many physiological processes, most notably vasodilation. nih.govsemanticscholar.org
The pathway proceeds as follows:
NO Synthesis : In the presence of oxygen and necessary cofactors, NOS converts its L-arginine substrate into nitric oxide (NO) and L-citrulline. nih.govresearchgate.net
sGC Activation : NO, a diffusible gas, travels to nearby cells, such as vascular smooth muscle cells, and binds to its receptor, soluble guanylate cyclase (sGC). nih.gov
cGMP Production : This binding activates sGC, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). biosynth.comnih.gov
PKG Activation : The elevated intracellular levels of cGMP activate Protein Kinase G (PKG). nih.govresearchgate.net
Downstream Effects : Activated PKG leads to a variety of cellular responses, including the relaxation of smooth muscle, which results in vasodilation. nih.gov It also has anti-proliferative and anti-inflammatory effects on the pulmonary vasculature. nih.govsemanticscholar.org
This pathway is a major target for therapies aimed at conditions like pulmonary arterial hypertension. semanticscholar.org
Research indicates that arginine and its metabolic processes can modulate the Wnt/β-catenin signaling pathway, which is crucial for cellular differentiation and proliferation. nih.gov Studies on porcine intramuscular preadipocytes have shown that L-arginine supplementation promotes their differentiation into fat cells. nih.gov The findings suggest this occurs because arginine represses the Wnt/β-catenin signaling pathway. nih.gov
Further linking arginine metabolism to this pathway, other studies have shown that Protein Arginine Methyltransferase 5 (PRMT5) can activate Wnt/β-catenin signaling in breast cancer cells. nih.gov It achieves this by epigenetically silencing antagonists of the pathway. nih.gov Consequently, the inhibition of arginine methylation is being explored as a method to block aberrant Wnt signaling in disease states. researchgate.net The non-canonical Wnt pathway, which is independent of β-catenin, can also be influenced, leading to the activation of JNK and subsequent cytoskeletal remodeling. frontiersin.org
In Vitro and In Vivo Studies
L-Arginine and its derivatives are integral to studies of oxidative stress and inflammation, primarily through their role as precursors to nitric oxide (NO). The modulation of NO synthesis is a key strategy in creating experimental models to investigate these pathological processes. While direct studies on this compound are limited in this specific context, extensive research has been conducted using the closely related compound, Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase (NOS).
In various animal models, the administration of L-NAME is a well-established method for inducing a state of oxidative stress and inflammation, which often leads to the development of hypertension. This induced state allows researchers to study the downstream consequences of reduced NO bioavailability and increased reactive oxygen species (ROS) production. For instance, L-arginine has been shown to decrease markers of oxidative stress, such as malondialdehyde (MDA), in animal models, suggesting an antioxidant potential. interesjournals.org Furthermore, L-arginine has demonstrated the ability to down-regulate the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in mouse models of muscular dystrophy, indicating an anti-inflammatory effect. nih.gov In vitro studies using intestinal porcine epithelial cells (IPEC-J2) have shown that L-arginine can alleviate the inflammatory response and oxidative stress induced by lipopolysaccharide (LPS), partly through the arginase-1 signaling pathway. nih.gov
The table below summarizes findings from studies on L-arginine's role in models of oxidative stress and inflammation.
| Model System | Key Findings | Reference |
| Animal Models | Decreased serum malondialdehyde (MDA) concentrations, suggesting antioxidant effects. | interesjournals.org |
| Mdx Mouse Model | Reduced secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and decreased immune cell infiltration in dystrophic muscle. | nih.gov |
| IPEC-J2 Cells | Alleviated LPS-induced inflammation and oxidative stress through the arginase-1 signaling pathway. | nih.gov |
The cardiovascular system is a primary focus of research involving this compound and related compounds due to their influence on nitric oxide production, a critical regulator of vascular tone and blood pressure.
Nitric oxide, synthesized from L-arginine by nitric oxide synthase (NOS), is a potent vasodilator. mdpi.comyoutube.com L-Arginine methyl ester, as a derivative of L-arginine, is investigated for its potential to influence this pathway. The inhibition of NOS by compounds like L-NAME leads to vasoconstriction and an increase in peripheral resistance. ekb.eg In experimental settings, L-NAME has been shown to potentiate mesenteric vasodilation induced by nitrodilators like nitroglycerin. nih.gov
Research in animal models has demonstrated that L-arginine administration can restore cerebral blood flow following traumatic brain injury, highlighting its role in maintaining vascular perfusion. nih.gov The mechanism involves the production of NO, which activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent relaxation of vascular smooth muscle. ekb.eg
Nω-nitro-L-arginine methyl ester (L-NAME) is widely used to induce hypertension in animal models, providing a platform to study the role of the nitric oxide system in renal function and blood pressure regulation. ekb.egusask.ca Chronic administration of L-NAME leads to a sustained increase in systolic, diastolic, and mean arterial blood pressure. frontiersin.org
In these L-NAME-induced hypertensive models, researchers can investigate the effects of various interventions on renal hemodynamics. For instance, studies have examined the impact of L-NAME on renal blood flow and glomerular filtration rate (GFR). In rats, L-NAME administration caused a significant decrease in renal blood flow. nih.gov However, the effect on GFR was not statistically significant in one study, suggesting that the predominant effect of NO in the kidney may be on postglomerular resistance vessels. nih.gov Conversely, dietary supplementation with L-arginine has been shown to improve both GFR and renal blood flow in rats with unilateral ureteral obstruction, and this effect was blunted by a NOS inhibitor. nih.gov
The following table details the effects of L-NAME on blood pressure in a rat model of hypertension.
| Duration of L-NAME Treatment | Systolic Blood Pressure (SBP) Increase (%) | Diastolic Blood Pressure (DBP) Increase (%) | Mean Blood Pressure (MBP) Increase (%) | Reference |
| 1 week | 14.8 | 17.1 | 16.2 | frontiersin.org |
| 3 weeks | 19.8 | 23.6 | 22.1 | frontiersin.org |
| 7 weeks | 22.7 | 27.4 | 25.6 | frontiersin.org |
The role of the L-arginine-nitric oxide pathway in the central nervous system is an active area of research, with implications for various neurological and behavioral processes.
Studies have explored the interaction between the nitric oxide system and serotonergic pathways in the brain. Research indicates that inhibition of nitric oxide synthase with NG-nitro-L-arginine methyl ester (L-NAME) can influence the metabolism of serotonin (5-hydroxytryptamine, 5-HT). One study reported that L-NAME administration increases brain serotonin metabolism, which may be associated with hypophagia (reduced food intake). nih.gov In contrast, enhanced NO synthase activity has been linked to decreased levels of 5-HT. nih.gov
Further research in rats has shown that L-NAME treatment led to a significant decrease in the content of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, in the hippocampus. nih.gov The ratio of 5-HIAA to 5-HT was also decreased in both the hippocampus and the cortex of L-NAME-treated rats, suggesting a reduction in serotonin turnover in these brain regions. nih.gov These findings suggest a complex modulatory role of the nitric oxide pathway on serotonergic neurotransmission.
| Brain Region | Effect of L-NAME | Specific Finding | Reference |
| Hippocampus | Decreased 5-HIAA content | Significant reduction in the main metabolite of serotonin. | nih.gov |
| Hippocampus and Cortex | Decreased 5-HIAA/5-HT ratio | Indication of reduced serotonin turnover. | nih.gov |
Neuropharmacological Investigations
Modulation of Neurotoxicity
L-Arginine methyl ester and its derivatives are instrumental in research investigating the modulation of neurotoxicity, primarily through their connection to the nitric oxide (NO) pathway. The compound N-nitro-L-arginine methyl ester (L-NAME), a non-specific nitric oxide synthase (NOS) inhibitor derived from L-arginine, has been a key tool in these studies. Research on aluminum-induced neurotoxicity has explored the effects of L-NAME on brain nitrite concentration and acetylcholine esterase activity in rats treated with AlCl3. nih.govtermedia.pl These studies indicate the involvement of NO in AlCl3 toxicity and suggest that L-NAME may exert neuroprotective effects. nih.govtermedia.pl
In one study, pretreatment with L-NAME prevented behavioral deficits in active avoidance learning that were induced by AlCl3. nih.govtermedia.pl Furthermore, immunohistochemical analysis revealed that L-NAME pretreatment was associated with a reduced inflammatory response in the brain, as indicated by markers for astrocytes and microglia, compared to animals treated with AlCl3 alone. nih.gov These findings suggest that inhibiting NO synthesis can ameliorate certain aspects of neurotoxicity and memory impairment. termedia.pl The role of L-arginine availability is also highlighted in studies on glucocorticoid-induced neurotoxicity, where high levels of glucocorticoids increase the production of reactive oxygen species (ROS), largely derived from the NO pathway. nih.gov Research suggests that modulating L-arginine levels can offer protection against these neurotoxic actions in the hippocampus. nih.gov
Studies on Immune Responses and Inflammatory Conditions
This compound is utilized in research concerning the modulation of immune responses and inflammatory conditions. chemimpex.com L-arginine and its metabolites are crucial in regulating the reactivity of immune cells and can dictate pro-inflammatory or anti-inflammatory outcomes. nih.gov The metabolism of L-arginine plays a complex role in T-cell activation and can modulate both innate and adaptive immunity. frontiersin.org
Supplementation with L-arginine has been shown to stimulate T-cell and natural killer cell activity and promote the production of pro-inflammatory cytokines. frontiersin.org A meta-analysis of randomized controlled trials involving 321 patients showed that L-arginine supplementation led to a significantly greater CD4+ T-cell proliferation response. qdu.edu.cnresearchgate.net This enhancement of immune function is a key area of investigation. Conversely, the depletion of L-arginine is explored as a strategy for immunomodulation, for instance, in the context of spinal cord injury where it can reduce T-cell infiltration and the expansion of Th1 and Th17 cells. mdpi.com
Research has also investigated the effect of L-arginine on inflammatory mediators such as C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). imrpress.comnih.gov While some experimental studies suggest L-arginine can reduce the expression of inflammatory cytokines, systematic reviews of clinical trials have shown inconsistent results. imrpress.comnih.gov For example, one review of eleven articles found that L-arginine did not consistently reduce inflammatory mediators, with the exception of one study where long-term supplementation decreased IL-6 in cardiopathic patients. nih.gov Another meta-analysis found that L-arginine had a noticeable impact on decreasing IL-6 levels in patients undergoing coronary artery bypass grafting. nih.gov
| Study Focus | Key Findings Related to L-Arginine/Derivatives | Model/Population | Reference |
|---|---|---|---|
| Immune Function | Significantly greater CD4+ T-cell proliferation response. | Meta-analysis of 11 trials (321 patients) | qdu.edu.cnresearchgate.net |
| Inflammatory Mediators | Inconsistent reduction of CRP, TNF-α, IL-6 across studies. | Systematic review of 11 articles (387 participants) | nih.gov |
| Post-CABG Inflammation | Significant reduction in Interleukin-6 (IL-6) levels. | Meta-analysis of randomized controlled trials | nih.gov |
| Spinal Cord Injury | L-arginine depletion reduced focal CD4+ T-cell infiltration. | Animal model | mdpi.com |
Research in Wound Healing and Tissue Repair
L-Arginine methyl ester is investigated for its potential role in promoting wound healing and tissue repair, a function attributed to its precursor, L-arginine. chemimpex.com The mechanism involves L-arginine's role as the sole substrate for nitric oxide (NO) synthesis. nursingcenter.com NO increases blood flow and oxygen delivery to the wound site, which in turn enhances collagen formation and can reduce inflammation. woundsource.com
L-arginine also serves as a precursor for proline, which is subsequently converted to hydroxyproline, a key component of collagen. nursingcenter.com Studies have shown that L-arginine supplementation can improve wound healing by increasing collagen synthesis. nih.govnih.gov In a study on trauma-hemorrhage in mice, L-arginine administration restored depressed hydroxyproline levels and collagen I synthesis in the wound. nih.gov This ultimately led to an increase in the maximal wound breaking strength, indicating improved tissue repair. nih.gov Furthermore, L-arginine is known to have immune-enhancing properties that may help reduce the risk of infectious complications in wounds. nursingcenter.com Research in dermatological studies shows promise for L-arginine methyl ester's application in promoting wound healing due to its role in collagen synthesis and tissue repair. chemimpex.com
| Mechanism | Effect on Wound Healing | Supporting Evidence | Reference |
|---|---|---|---|
| Nitric Oxide (NO) Production | Increases blood flow and oxygen to the wound, enhancing collagen formation. | L-arginine is the substrate for NO synthesis. | nursingcenter.comwoundsource.com |
| Collagen Synthesis | Acts as a precursor to proline and hydroxyproline, essential for collagen. | Restored collagen I synthesis and hydroxyproline levels in mice. | nursingcenter.comnih.gov |
| Immune Modulation | Enhances immune function, potentially reducing wound infections. | General immune-enhancing properties of L-arginine. | nursingcenter.com |
| Increased Tissue Strength | Improves maximal wound breaking strength. | Observed in mice after trauma-hemorrhage and L-arginine treatment. | nih.gov |
Studies on Cell Division and Protein Synthesis
This compound is a bioactive compound that has been shown to influence fundamental cellular processes such as cell division and protein synthesis. biosynth.com Research has demonstrated that it can cause protein synthesis and cell division in the yeast Cryptococcus neoformans. biosynth.com This aligns with broader research on its parent amino acid, L-arginine, which plays a significant role in promoting the growth of various cell types.
Studies on porcine conceptus trophectoderm cells have shown that L-arginine stimulates the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. This stimulation leads to increased protein synthesis and decreased protein degradation in these placental cells. Similarly, research using C2C12 muscle cells confirmed that L-arginine supplementation enhances protein synthesis. nih.gov This effect was linked to the phosphorylation of mTOR and the ribosomal protein S6 kinase 1 (p70S6K). nih.gov The stimulatory effect of L-arginine on protein synthesis was abolished by the presence of L-NAME, an inhibitor of nitric oxide synthase, indicating that the nitric oxide pathway is involved in this process. nih.gov In intestinal stem cells, L-arginine has been found to increase their expansion and function, highlighting its role in tissue renewal and repair. nih.gov
Investigation of Apoptosis Pathways
L-Arginine and its derivatives are actively studied for their complex role in the regulation of apoptosis, or programmed cell death. Depending on the cellular context and stimulus, L-arginine metabolism can either suppress or promote apoptotic pathways. For instance, L-arginine has been shown to alleviate lipopolysaccharide (LPS)-induced oxidative stress and apoptosis in C2C12 myotube cells. nih.gov This protective effect is mediated through the activation of SIRT1-AKT-Nrf2 and SIRT1-FOXO3a signaling pathways, which helps to maintain mitochondrial membrane potential and reduce the activity of mitochondrial-associated apoptotic proteins. nih.gov
In a different context, research on the parasite Trypanosoma cruzi has shown that L-arginine can inhibit apoptosis induced by human serum. nih.gov This anti-apoptotic effect is mediated by two pathways: the production of nitric oxide (NO), which suppresses DNA fragmentation, and the synthesis of polyamines, which support parasite proliferation. nih.gov Conversely, some studies show that arginine-rich molecules can induce apoptosis. Poly-L-arginine, a synthetic cationic protein, has been found to induce apoptosis in human airway epithelial cells (NCI-H292) in a concentration-dependent manner. semanticscholar.org This process involves the ERK1/2 signaling pathway and the mitochondrial pathway, characterized by an imbalance of Bcl-2/Bax and the activation of caspase-3. semanticscholar.org
Use in Cellular Delivery Systems
L-Arginine methyl ester is relevant to the field of cellular delivery systems due to its structural relation to arginine-rich cell-penetrating peptides (CPPs). These peptides are recognized as promising tools for the intracellular delivery of a wide range of bioactive molecules and therapeutic agents, such as proteins, peptides, and nucleic acids, which otherwise have low membrane permeability. kyoto-u.ac.jpmdpi.comnih.gov Arginine-rich CPPs are among the most widely studied for this purpose. nih.gov
The primary mechanism by which these peptides facilitate entry into cells is endocytosis, including macropinocytosis. kyoto-u.ac.jpnih.gov However, a significant challenge is the subsequent entrapment of the CPP and its cargo within endosomal vesicles, which prevents them from reaching their cytosolic or nuclear targets. kyoto-u.ac.jpnih.gov Therefore, much research is focused on developing strategies to enhance endosomal escape. Arginine-rich intracellular delivery (AID) peptides have been shown to successfully deliver proteins into both animal and plant cells non-covalently, suggesting they can be an effective and nontoxic strategy for getting active proteins to function within living cells. nih.gov
The development of arginine-containing monomers is a key strategy in creating advanced cellular delivery systems. These monomers serve as the fundamental building blocks for self-assembling supramolecular nanomaterials designed for the efficient encapsulation and intracellular delivery of proteins. mdpi.com
One innovative approach involves substituting the commonly used but unstable 9-fluorenylmethyloxycarbonyl (Fmoc) group on L-arginine with a more stable dibenzocyclooctyne (DBCO) group. mdpi.com This DBCO-functionalized L-arginine derivative (DR) can self-assemble and, with the addition of a crosslinker, form stable nanoparticles. These nanoparticles can effectively load cargo proteins, such as saporin (a ribosome-inactivating protein), through hydrophobic and electrostatic interactions. mdpi.com
To improve biocompatibility and targeting, these nanoparticles can be coated with materials like hyaluronic acid. This coating not only shields the cationic charge of the arginine-rich core, reducing potential toxicity, but can also enhance intracellular delivery by targeting specific cell surface receptors, such as CD44, which is often overexpressed on cancer cells. mdpi.com This targeted delivery system has demonstrated excellent apoptosis-inducing effects in various cancer cell lines, providing a novel approach for developing vectors for protein-based cancer therapy. mdpi.com
Use in Carbon Dot Surface Modification for Cellular Uptake
This compound is utilized in the synthesis and surface modification of carbon dots (CDs), a class of fluorescent nanomaterials, to enhance their uptake by cells. The key to this enhanced cellular entry is the guanidinium group inherent in the arginine structure. This positively charged group facilitates strong electrostatic interactions with the negatively charged components of the cell membrane, a process that can trigger endocytosis and promote the internalization of the CDs. researchgate.net
Researchers have synthesized arginine-modified carbon dots (Arg-CDs) that exhibit strong luminescence, making them highly effective probes for cellular imaging. nih.gov These Arg-CDs demonstrate high efficiency in cell permeability, allowing for detection with common fluorescence microscopes. nih.gov An interesting phenomenon observed is the red-shifting of the CDs' luminescence upon entering the cellular environment, an ability that varies between different cell lines (e.g., NIH 3T3, HEK 293, Hela, and MCF-7). This suggests that Arg-CDs could function not only as imaging agents but also as intracellular sensors. nih.gov
Beyond imaging, L-arginine-functionalized carbon dots (L-Arg@CDots) have been investigated for therapeutic applications. These functionalized nanoparticles can enhance the intracellular delivery of L-arginine itself, which has been shown to reduce lipogenesis (fat formation). researchgate.net In studies involving mouse models, the injection of L-Arg@CDots was found to inhibit obesity by suppressing food intake and reducing white adipose tissue. researchgate.net These specially designed CDs have a high photoluminescence quantum yield of 23.6% in the red wavelength region, and the L-arginine functionalization helps protect this fluorescence from being quenched by water molecules. researchgate.net
Structure-Activity Relationship (SAR) Studies for Derivatives
This compound and its parent compound, L-arginine, serve as foundational structures for synthesizing derivatives to probe biological systems, particularly the nitric oxide synthase (NOS) pathway. Structure-activity relationship (SAR) studies on these derivatives are crucial for understanding how specific molecular modifications affect their ability to act as substrates or inhibitors of NOS enzymes.
A prominent derivative is N-omega-nitro-L-arginine methyl ester (L-NAME), a well-established inhibitor of all NOS isoforms. abcam.com L-NAME's structure, which includes a nitro group on the guanidino moiety, alters the electronic properties of the molecule, preventing the synthesis of nitric oxide (NO). Its cell-permeable nature makes it a widely used tool in research to study the physiological roles of NO in vasodilation, neurotransmission, and immune response. abcam.com
Broader SAR studies have examined a range of L-arginine analogues to identify key structural features that govern their interaction with NOS. In one such study, 23 different analogues were tested. nih.gov It was found that compounds like homoarginine and canavanine could act as substrates for NOS, but they produced NO less efficiently than L-arginine itself. nih.gov Conversely, other analogues were identified as potent inhibitors. Compounds such as alpha-Guanidinoglutaric acid and arcaine demonstrated inhibitory effects comparable to the well-known inhibitor NG-monomethyl-L-arginine. nih.gov A key finding from this research was that potent inhibition could be achieved without substitution on the guanidino nitrogen, a feature common in many previously developed inhibitors. nih.gov These studies highlight how modifications to the carbon chain length, the guanidino group, or the alpha-amino group of the original arginine structure directly impact the molecule's biological activity.
Table 1: Structure-Activity Relationship of L-Arginine Analogues on Nitric Oxide Synthase (NOS) Activity
| Compound/Analogue | Modification from L-Arginine | Effect on NOS Activity | Reference |
|---|---|---|---|
| L-Arginine | (Reference Compound) | Substrate | nih.gov |
| N-omega-nitro-L-arginine methyl ester (L-NAME) | Nitro group on guanidino moiety | Inhibitor | abcam.com |
| Homoarginine | Additional methylene group in side chain | Substrate (lower activity) | nih.gov |
| Canavanine | Oxygen replaces a methylene group in side chain | Substrate (lower activity) | nih.gov |
| alpha-Guanidinoglutaric acid | Carboxyl group modification | Inhibitor | nih.gov |
| Arcaine | Agmatine dimer structure | Inhibitor | nih.gov |
Physiochemical Studies in Solution
The behavior of this compound in solution has been characterized through various physicochemical studies to understand the fundamental forces governing its interactions with solvent molecules. These investigations provide insights into its thermochemical properties and the nature of solute-solvent and ion-ion interactions.
A key technique for studying the physicochemical properties of this compound in solution is the measurement of ultrasonic velocity. Sound waves are passed through solutions of the compound, and the velocity at which they travel provides valuable information regarding the nature and strength of intermolecular interactions, including hydrogen bonding, molecular association, and dissociation. By measuring ultrasonic velocity in non-aqueous solutions of this compound across a range of temperatures (e.g., 278.15 K to 328.15 K), researchers can derive several important acoustical and thermochemical parameters.
From the experimental ultrasonic velocity data, crucial thermochemical properties are calculated to describe the solvation effects. Solvation is the process where solvent molecules associate with solute ions. For this compound, key parameters such as the solvation number, adiabatic compressibility, apparent molal volume (φv), and apparent molal compressibility (φk) are determined. These properties are analyzed as a function of temperature and concentration to understand the "structure-making" or "structure-breaking" effects the solute has on the solvent.
Studies have shown that for this compound, the apparent molal compressibility (φk) is positive at low temperatures but becomes negative at higher temperatures. This temperature-dependent behavior provides insight into the strength of interactions between the solute and the solvent molecules.
The derived thermochemical parameters are instrumental in elucidating the specific molecular interactions occurring in the solution. The apparent molal volume (φv) and apparent molal compressibility (φk) are particularly useful for interpreting ion-solvent and ion-ion interactions.
For this compound, a positive value for apparent molal compressibility (φk) at low temperatures suggests strong ion-solvent interactions. In this state, the solute ions effectively organize the surrounding solvent molecules. Conversely, the negative φk values observed at higher temperatures are indicative of weak solute-solvent interactions, suggesting that thermal energy has disrupted the organized solvent structure around the ions. This analysis allows for a detailed understanding of how this compound behaves and interacts at a molecular level within a solution.
Table 2: Interpretation of Thermochemical Properties for this compound in Solution
| Thermochemical Parameter | Observed Value/Trend | Interpretation of Molecular Interaction | Reference |
|---|---|---|---|
| Apparent Molal Compressibility (φk) | Positive at low temperatures | Strong ion-solvent interaction | |
| Apparent Molal Compressibility (φk) | Negative at high temperatures | Weak solute-solvent interaction |
Future Research Directions and Emerging Applications
Exploration of Novel Therapeutic Targets
L-Arginine methyl ester dihydrochloride (B599025) serves as a prodrug, metabolized intracellularly to L-arginine, which is a substrate for nitric oxide synthase (NOS). biosynth.com This fundamental role in nitric oxide (NO) production, a critical signaling molecule, forms the basis for exploring its therapeutic potential. niscpr.res.in Research is expanding to investigate its effects on a variety of cellular processes and disease models.
One area of active investigation is its role in viral infections. Studies have evaluated the effects of L-Arginine methyl ester dihydrochloride on the infectivity of viruses like SARS-CoV-2 and Influenza-A virus, building on previous knowledge that the balance of lysine (B10760008) and arginine can influence viral replication. nih.gov For instance, in an in vitro study using a SARS-CoV-2 pseudovirus, treatment with 10 mM of this compound showed a significant reduction in infectivity, although it also exhibited cytotoxicity at this concentration in HEK293T cells. nih.gov
Another emerging therapeutic area is in otic diseases. Formulations containing this compound have been explored for treating inner ear conditions. google.com The rationale is linked to its function as a nitric oxide synthase inhibitor under certain contexts, which can modulate the immune response and inflammation within the isolated environment of the inner ear. google.com
Furthermore, its ability to influence polyamine metabolism presents another frontier. Polyamines are crucial for cell growth, and the enzymes in their synthesis pathway are potential drug targets for cancer and parasitic diseases. utexas.edu L-Arginine is a key precursor in this pathway, and derivatives like the methyl ester are used to study these processes. utexas.edu Research has also looked into its impact on macrophage activity in the context of parasitic infections like Leishmaniasis, where it was used to replenish intracellular L-arginine pools to study NO production under acidic conditions typical of lesions. frontiersin.org
The compound's interaction with specific enzymes continues to be a source of novel therapeutic strategies. For example, it has been used in studies of Insulin-Degrading Enzyme (IDE), a key enzyme in clearing insulin (B600854) and amyloid-beta, which is relevant to Alzheimer's disease. nih.gov
Development of Advanced Drug Delivery Systems
The unique chemical properties of this compound make it a valuable component in the design of advanced drug delivery systems. Its cationic nature and ability to mimic the cell-penetrating properties of arginine-rich peptides are being harnessed to create novel nanocarriers for drugs and genes. iyte.edu.tr
One approach involves the synthesis of arginine-containing polymers. Researchers have designed and synthesized polymers like Arginine Methacrylamide Methyl Ester (AMME) using this compound as a starting material. iyte.edu.tr These polymers, created via techniques like RAFT (reversible addition-fragmentation chain transfer) polymerization, can self-assemble into nanoparticles and are explored for their ability to traverse cell membranes for intracellular drug delivery. iyte.edu.tr
Another significant area is the development of functionalized cyclodextrin-based polymers. nih.govmdpi.com Cyclodextrins are used to encapsulate and improve the bioavailability of drugs. By functionalizing these polymers with L-Arginine methyl ester, researchers have created nanocarriers with positive charges that can enhance the delivery of drugs like doxorubicin (B1662922) to cancer cells. nih.govmdpi.com Certain tumors are known to have a high demand for arginine, making these targeted delivery systems particularly promising. nih.govmdpi.com
The compound is also integral to creating stimuli-responsive materials. For example, polyaspartamide systems modified with L-arginine methyl ester have been developed that respond to CO2, with potential applications in controlled drug delivery hydrogels and CO2 capture technologies. researchgate.net Additionally, it has been used to create multifunctional coatings, such as those combining epigallocatechin gallate (EGCG) with L-arginine methyl ester, which exhibit antimicrobial and antioxidant properties suitable for applications like food packaging. acs.org These coatings leverage the electrostatic interactions of the arginine surfactant for a membrane-targeted antimicrobial effect. acs.org
Recent research also highlights its use in creating nanomicelles for delivering molecules to specific cellular organelles, such as mitochondria. rsc.org This bypasses typical endosomal pathways, allowing for rapid and direct delivery of therapeutic or imaging agents. rsc.org
Table 1: Examples of Advanced Drug Delivery Systems Incorporating this compound
| Delivery System Type | Components/Method | Target Application | Research Finding | Citation |
|---|---|---|---|---|
| Polymeric Micelles | Arginine Methacrylamide Methyl Ester (AMME) via RAFT polymerization | Intracellular Drug Delivery | Polymers showed potential for cell interaction and low toxicity, suitable for drug conjugation. | iyte.edu.tr |
| Cyclodextrin Polymers | N-butyl-polyglutamate (PGA) backbone with β-Cyclodextrin and L-Arginine methyl ester | Cancer Drug Delivery (Doxorubicin) | Polymers formed stable complexes with DOX and showed antiproliferative activity against cancer cell lines (A2780, A549, MDA-MB-231). | nih.govmdpi.com |
| CO2-Responsive Hydrogel | Poly(2-hydroxyethyl aspartamide) modified with L-Arginine methyl ester | Controlled Drug Delivery, CO2 Capture | The resulting hydrogel demonstrated reversible CO2 absorption characteristics. | researchgate.net |
| Antimicrobial Coating | Epigallocatechin gallate (EGCG) and L-Arginine methyl ester surfactant | Food Packaging, Surface Disinfection | The coating showed stable and high bactericidal activity (99-100%) against S. aureus and E. coli. | acs.org |
Personalized Medicine Approaches Based on Metabolic Profiles
The future of medicine is increasingly focused on personalized approaches, tailoring treatments to individual patient characteristics. While direct research on personalized medicine explicitly using this compound is in its nascent stages, its role in fundamental metabolic pathways suggests significant potential. As a precursor to L-arginine, it directly influences the nitric oxide and polyamine synthesis pathways, both of which are critical to cellular health and disease. utexas.edu
Metabolic profiling, or metabolomics, can identify variations in these pathways among individuals. Since this compound acts as a tool to modulate intracellular arginine levels, it could be used to study and potentially correct metabolic dysfunctions identified through such profiling. frontiersin.org For example, certain tumors exhibit arginine auxotrophy, meaning they cannot synthesize their own arginine and are dependent on external sources. nih.govmdpi.com Personalized therapy could involve using arginine-based delivery systems, developed from the methyl ester, to specifically target these cancers in patients whose tumors display this metabolic weakness. nih.govmdpi.com
Furthermore, engineered genetic systems are being developed that use L-arginine as a trigger. An L-arginine-regulated transgene (ART) system, derived from Chlamydia pneumoniae, has been engineered to control gene expression in mammalian cells in response to L-arginine levels. oup.com this compound was used in these studies to modulate the system. oup.com Such inducible systems could be a cornerstone of future gene therapies, allowing for precise, dose-dependent control of therapeutic protein production based on a patient's specific metabolic state or need, which could be monitored through metabolic profiling.
High-Throughput Screening for New Modulators
High-throughput screening (HTS) is a critical technology in modern drug discovery, allowing for the rapid testing of thousands of chemical compounds to identify new modulators of biological pathways. This compound plays a role in this field, often as a reference compound, a building block for compound libraries, or in the validation of screening hits.
In the search for inhibitors of Insulin-Degrading Enzyme (IDE), a target for diabetes and Alzheimer's disease, HTS was used to identify initial hit compounds. nih.govuniv-lille.fr Subsequent structure-activity relationship (SAR) studies involved synthesizing analogues, where this compound was used as a reagent to create new derivatives for testing. nih.gov This process helps to optimize the initial hits for improved activity and pharmaceutical properties. nih.gov
Similarly, HTS methods are employed to identify compounds that can modulate the expression of specific genes involved in disease. For instance, in the context of hearing loss, HTS can be used to find modulators of Atoh1, a key gene for hair cell development. google.com In such screening platforms, compounds like this compound may be included as part of the screening library or used in follow-up studies to understand the pathways involved. google.com The development of arginine-responsive reporter gene systems also opens the door to HTS campaigns designed to find new molecules that can interfere with or enhance arginine sensing and signaling pathways in bacteria or engineered mammalian cells. oup.com
Integration of Computational Modeling and Experimental Validation
The synergy between computational modeling and experimental validation is accelerating drug discovery and our understanding of molecular interactions. This compound is frequently involved in these integrated approaches, particularly in studying enzyme-ligand and protein-protein interactions.
Computational docking is a powerful tool used to predict how a molecule, such as a drug candidate, will bind to the active site of a target protein. In the development of new non-steroidal anti-androgens for prostate cancer, for example, computational docking was used to simulate the binding of new compounds to the androgen receptor. nih.gov To validate the computational hypothesis that a boron-containing compound could form a covalent bond with a key arginine residue (Arg752) in the receptor, an experimental model was created. This compound was used to mimic the receptor's arginine residue in NMR spectroscopy experiments, providing real-world data to confirm or refute the computational predictions. nih.gov
Similarly, in the optimization of Insulin-Degrading Enzyme (IDE) inhibitors, docking studies provided a structural basis for how the synthesized compounds, some derived from L-arginine methyl ester, inhibited the enzyme. nih.gov These computational insights guide the synthesis of new, more potent analogues, which are then tested experimentally, creating a feedback loop that refines the molecular design.
Experimental techniques like ultrasonic velocity and densitometry have also been used to study the thermochemical properties and solvation effects of this compound in solution. niscpr.res.in These studies provide fundamental data on ion-solvent interactions, which can be used to refine the parameters in computational models, leading to more accurate simulations of its behavior in complex biological systems. niscpr.res.in
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | Arg-ME |
| Arginine Methacrylamide Methyl Ester | AMME |
| Doxorubicin | DOX |
| Epigallocatechin gallate | EGCG |
| L-Lysine | |
| L-Arginine | Arg |
| Nitric Oxide | NO |
| Insulin | |
| Amyloid-beta | |
| Tetraphenylethylene | TPE |
| N-butyl-polyglutamate | PGA |
| β-Cyclodextrin |
Q & A
Q. What are the established synthesis protocols for L-Arginine methyl ester dihydrochloride?
this compound is synthesized via a multi-step process. Starting with L-Arginine, the methyl ester is formed through esterification with methanol under acidic conditions (e.g., thionyl chloride or HCl). The intermediate is then purified and converted to the dihydrochloride salt. A similar protocol for ethyl ester derivatives involves:
- Esterification : Reacting L-Arginine with methanol and HCl gas or anhydrous HCl.
- Purification : Crystallization from ethanol or methanol.
- Salt formation : Neutralization with HCl to yield the dihydrochloride . For reproducibility, ensure stoichiometric control of HCl and reaction temperature (typically 0–5°C during esterification to minimize side reactions).
Q. How should researchers characterize the purity and structural integrity of this compound?
Analytical methods include:
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient elution). Derivatization with dansyl chloride enhances UV detection .
- Mass spectrometry (MS) : Confirm molecular weight ([M+H]+ = 261.14) and fragmentation patterns.
- NMR : Verify esterification (methyl ester peak at ~3.7 ppm) and guanidinium group integrity . Purity thresholds (>97% by titration or HPLC) should align with pharmacopeial standards .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of this compound?
Key variables include:
- Temperature : Lower temperatures (0–5°C) during esterification reduce racemization.
- Acid catalyst : Anhydrous HCl gas yields higher esterification efficiency than aqueous HCl.
- Solvent choice : Methanol as both reactant and solvent minimizes byproducts. Post-synthesis, rapid salt formation under inert atmosphere (N₂/Ar) prevents hygroscopic degradation . Kinetic studies using in-situ FTIR can monitor esterification progress.
Q. How to resolve discrepancies in reported biological activity of L-Arginine methyl ester derivatives?
Contradictions may arise from:
- Impurity profiles : Residual solvents or unreacted starting materials (e.g., free arginine) can skew bioassay results. Use LC-MS to identify impurities .
- Hygroscopicity : Improper storage (exposure to humidity) alters solubility and stability. Store at -20°C under desiccation .
- Assay conditions : Buffer pH affects the protonation state of the guanidinium group, altering receptor binding. Standardize assays at physiological pH (7.4) .
Q. What methodologies are recommended for stability studies of this compound under varying conditions?
Design accelerated stability tests:
- Thermal stress : Incubate samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photolytic byproducts.
- Hydrolytic stability : Assess pH-dependent degradation (e.g., 0.1M HCl vs. PBS). Karl Fischer titration quantifies moisture uptake, critical for hygroscopic compounds .
Q. How to address analytical challenges due to the hygroscopic nature of this compound?
- Sample handling : Use gloveboxes or controlled humidity chambers (<10% RH) during weighing.
- Titration : Non-aqueous potentiometric titration with perchloric acid in glacial acetic acid avoids water interference.
- Dynamic vapor sorption (DVS) : Quantify moisture adsorption isotherms to inform storage protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
